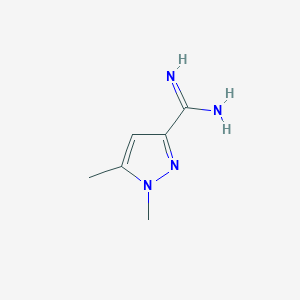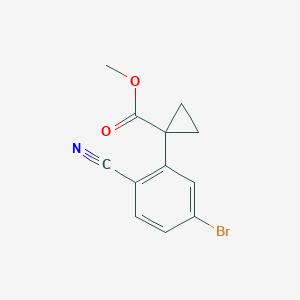
Methyl1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C12H10BrNO2 It is a cyclopropane derivative that features a bromine atom and a cyano group attached to a phenyl ring, which is further connected to a cyclopropane carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate typically involves the following steps:
Nitrile Formation: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide (NaCN) or potassium cyanide (KCN).
Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent in the presence of a catalyst such as copper(I) chloride (CuCl).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol, ammonia (NH3) in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and cyano groups can influence its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 1-(5-chloro-2-cyanophenyl)cyclopropane-1-carboxylate
- Methyl 1-(5-fluoro-2-cyanophenyl)cyclopropane-1-carboxylate
- Methyl 1-(5-iodo-2-cyanophenyl)cyclopropane-1-carboxylate
Comparison: Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance its binding to biological targets or alter its chemical reactivity.
This detailed article provides a comprehensive overview of Methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H10BrNO2 |
|---|---|
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
methyl 1-(5-bromo-2-cyanophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11(15)12(4-5-12)10-6-9(13)3-2-8(10)7-14/h2-3,6H,4-5H2,1H3 |
Clave InChI |
GACAFKJPRNSJET-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)C2=C(C=CC(=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)

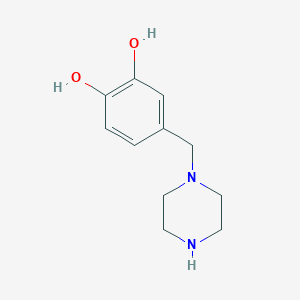
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)

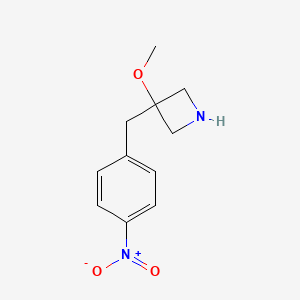
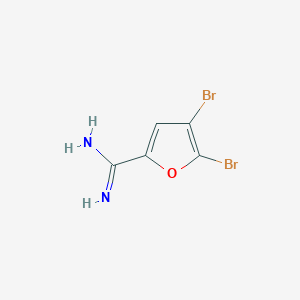
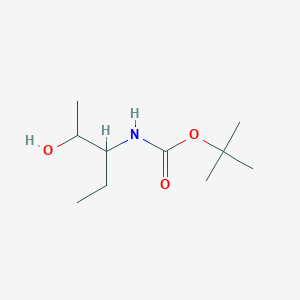
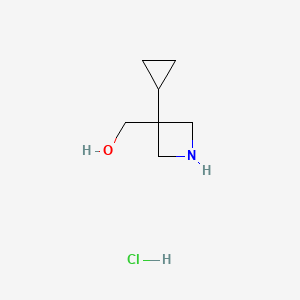
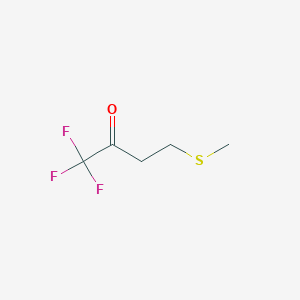
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B15319779.png)
